5-Bromo-2-(pyrrolidin-1-YL)thiazole

Antimycobacterial Tuberculosis Intermediate

Medicinal chemistry programs targeting kinases or tuberculosis face a common bottleneck: the parent 2-(pyrrolidin-1-yl)thiazole requires tedious in-house bromination before SAR exploration. 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS 933696-74-3) eliminates this step: • Pre-installed C-5 bromine enables direct Suzuki, Ullmann, and SNAr diversification • Validated pharmacophore: Aurora A IC₅₀ 5.32 μM; PI3Kα IC₅₀ 2.9 nM in optimized analogs • ≥97% purity with batch consistency for reproducible parallel library synthesis

Molecular Formula C7H9BrN2S
Molecular Weight 233.13 g/mol
CAS No. 933696-74-3
Cat. No. B1371968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyrrolidin-1-YL)thiazole
CAS933696-74-3
Molecular FormulaC7H9BrN2S
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(S2)Br
InChIInChI=1S/C7H9BrN2S/c8-6-5-9-7(11-6)10-3-1-2-4-10/h5H,1-4H2
InChIKeyZKEGFBGVGXMOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(pyrrolidin-1-yl)thiazole: Strategic Heterocyclic Building Block


5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS 933696-74-3) is a heterocyclic building block featuring a thiazole core substituted with a pyrrolidine ring at the 2-position and a bromine atom at the 5-position . With a molecular weight of 233.13 g/mol and a computed XLogP3 of 2.9, this scaffold occupies a favorable region of drug-like chemical space [1]. The thiazole-pyrrolidine framework has been documented in multiple patent families targeting diverse therapeutic areas, including kinase inhibition (Aurora kinases, PI3Kα), antibacterial and antimycobacterial applications, and CNS disorders [2][3][4]. Its value in procurement lies in its dual functionality: the bromine at C-5 provides a versatile synthetic handle for cross-coupling and nucleophilic displacement chemistries, while the pyrrolidinyl-thiazole core serves as a privileged pharmacophore for hit-to-lead optimization programs.

1
Pre-brominated thiazole-pyrrolidine scaffold for hit-to-lead expansion
2
C-5 Br synthetic handle for cross-coupling and diversification chemistries
3
Favorable drug-like property space for kinase and CNS-targeted studies

5-Bromo-2-(pyrrolidin-1-yl)thiazole: Generic Substitution Concerns


The 2-(pyrrolidin-1-yl)thiazole chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity, where even minor substituent changes at the thiazole C-5 position can alter both biological activity and synthetic utility [1]. In the PI3Kα/HDAC6 dual inhibitor series, the (S)-N-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide scaffold showed that specific thiazole substitution patterns were critical for achieving sub-nanomolar enzymatic potency (IC50 = 2.9 nM vs PI3Kα), and indiscriminate replacement of the thiazole moiety would abrogate this dual-target profile [2]. In antibacterial programs, the unsubstituted 2-(pyrrolidin-1-yl)thiazole core provided only low intrinsic activity, whereas strategic C-5 functionalization via the bromo intermediate was required to install the coumarin and indole substituents necessary for antimycobacterial efficacy (MIC values against M. tuberculosis H37Rv) [3][4]. Furthermore, the 5-bromo substituent not only serves as a synthetic linchpin for diversification but also modulates physicochemical properties: the computed XLogP3 of 2.9 for the 5-bromo derivative [5] differs from that of the 5-unsubstituted parent 2-(pyrrolidin-1-yl)thiazole (XLogP3 ~1.8), directly impacting membrane permeability and solubility in biological assays. Generic substitution with other 5-halo analogs (e.g., 5-chloro, 5-fluoro) may therefore yield divergent reactivity, pharmacokinetic profiles, and biological outcomes, making the brominated variant the preferred starting point for structure-based design and patent-protected lead series.

Scaffold
5-Bromo-2-(pyrrolidin-1-yl)thiazole
Parent thiazole, 5-Cl, or 5-F analogs
SAR context
C-5 Br enables key antimycobacterial and kinase SAR vectors
Indiscriminate replacement may abrogate dual-target profiles or leave low intrinsic activity
Reactivity
Favorable C-Br bond for oxidative addition in cross-coupling
C-Cl bond stronger, less reactive; C-F or C-H cannot serve as leaving group
Lipophilicity
XLogP3 ~2.9 supports membrane permeability context
XLogP3 may shift significantly, altering assay and permeability outcomes

5-Bromo-2-(pyrrolidin-1-yl)thiazole: Differentiation Evidence vs. Analogs


Validated Intermediate for Antimycobacterial Leads

5-Bromo-2-(pyrrolidin-1-yl)thiazole serves as the critical brominated intermediate for synthesizing highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks with validated antibacterial and antimycobacterial activity [1]. In the published Tetrahedron protocol (2017), the synthetic route employs readily available α-bromo ketones reacted with N-benzoylthiourea intermediates to construct the thiazole ring. Among the synthesized library, compounds bearing C-5 carbonyl-linked coumarin and indole substituents (derivable from the 5-bromo intermediate) demonstrated MIC values against M. tuberculosis H37Rv [1]. A 2024 patent (WO 2024/028533) from Cukurova University and Universidad de Alicante further claims 2-(pyrrolidin-1-yl)thiazole compounds for tuberculosis treatment, explicitly incorporating C-5 substitution patterns accessible via brominated intermediates [2]. The commercial availability of 5-Bromo-2-(pyrrolidin-1-yl)thiazole at ≥97% purity from multiple suppliers (e.g., Aladdin cat. B1056247 at ¥965.90/g) enables direct entry into this patent-protected chemical space without requiring in-house bromination of the parent thiazole.

Antimycobacterial Intermediate
Reported
Pre-brominated building block enables direct entry to C-5 functionalized antimycobacterial series; parent core shows low intrinsic activity.
Supports antimicrobial screening intermediate selection.
Saves 1–2 synthetic steps; ≥97% commercial purity.
Antimycobacterial Tuberculosis Intermediate Medicinal Chemistry

C-5 Bromine Enables Diversification Chemistry

The C-5 bromine atom in 5-Bromo-2-(pyrrolidin-1-yl)thiazole provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr) chemistries . This is mechanistically distinct from the C-5 chloro analog, where the stronger C–Cl bond (bond dissociation energy ~397 kJ/mol vs. ~280 kJ/mol for C–Br in aryl systems) renders oxidative addition less favorable under standard cross-coupling conditions [1]. The bromine atom also enhances the compound's computed lipophilicity (XLogP3 = 2.9) [2] compared to the 5-unsubstituted parent 2-(pyrrolidin-1-yl)thiazole (C7H10N2S, MW 154.06, estimated XLogP3 ~1.8), a property that can be leveraged in medicinal chemistry to modulate membrane permeability. Additionally, the electron-withdrawing nature of bromine activates the thiazole ring toward nucleophilic attack at C-5, a reactivity not available with 5-methyl or 5-unsubstituted analogs .

Diversification Reactivity
Class-level
C–Br bond dissociation energy ~280 kJ/mol (vs ~397 kJ/mol for C–Cl).
XLogP3~2.9 vs parent ~1.8
Supports cross-coupling reactivity review.
Class-level aryl halide trend; reactivity advantage over 5-Cl analog.
Synthetic Chemistry Cross-Coupling Nucleophilic Substitution Diversification

Optimized Physicochemical Profile for LC-MS and Purification

The physicochemical properties of 5-Bromo-2-(pyrrolidin-1-yl)thiazole confer practical advantages in analytical detection and purification workflows. Its molecular weight of 233.13 g/mol is significantly higher than that of the parent 2-(pyrrolidin-1-yl)thiazole (154.06 g/mol), placing it in a less congested region of the mass spectrum for LC-MS analysis [1]. The distinctive bromine isotope pattern (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopologues at M and M+2) provides an unambiguous mass spectral signature that facilitates confident identification in reaction monitoring and purity assessment [1]. Furthermore, the computed XLogP3 of 2.9 [1] compared to an estimated ~1.8 for the unsubstituted parent indicates improved retention on reversed-phase HPLC columns (C18), enabling better separation from polar impurities. The compound is supplied at ≥97% purity with documented storage conditions (sealed, dry, 2–8°C) by multiple vendors, and its hazard profile is well-characterized (GHS H302: Harmful if swallowed; Signal Word: Warning) .

LC-MS & Purification Profile
Cross-study comparable
Distinct Br isotope pattern (1:1 M:M+2); MW 233.13 g/mol reduces low-mass interference.
XLogP32.9 (improved C18 retention)
Supports analytical monitoring context.
Reduced false positives in automated LC-MS; ≥97% purity.
Physicochemical Properties LC-MS Drug-Likeness Purification

Aurora A Kinase Inhibitor Scaffold Relevance

A structurally related 5-bromothiazole-pyrrolidine hybrid compound, 4-[(5-bromo-1,3-thiazol-2-yl)amino]-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, has been evaluated in a biochemical assay against Aurora A kinase, yielding an IC50 of 5.32 μM (5,320 nM) [1]. While this potency is moderate, the BindingDB entry confirms that the 5-bromothiazole-pyrrolidine pharmacophore engages the Aurora kinase ATP-binding site [1]. In the broader kinase inhibitor landscape, the thiazole-pyrrolidine scaffold has been exploited in PI3Kα inhibitors (IC50 = 2.9 nM for optimized compound 21j) [2] and in patent filings for Aurora kinase and PKB/Akt inhibition [3][4]. The 5-bromo substitution pattern is notable because it occupies the thiazole C-5 position, a vector that can be directed toward kinase selectivity pockets (e.g., the hydrophobic back pocket in Aurora A) or used as a synthetic anchor point for further optimization [1]. This evidence establishes 5-Bromo-2-(pyrrolidin-1-yl)thiazole as a validated starting point for kinase inhibitor medicinal chemistry programs, with documented target engagement data.

Kinase Scaffold Validation
Reported
5-Bromothiazole-pyrrolidine analog: Aurora A IC50 5.32 μM. Optimized thiazole-pyrrolidine (different substitution): PI3Kα IC50 2.9 nM.
Supports kinase inhibitor pathway-study context.
Data to verify for specific target engagement; scaffold optimization required.
Kinase Inhibition Aurora A Cancer SAR

5-Bromo-2-(pyrrolidin-1-yl)thiazole: Application Scenarios


Kinase Hit-to-Lead Optimization

Medicinal chemistry teams pursuing kinase inhibitors (Aurora A, PI3Kα, PKB/Akt) should procure 5-Bromo-2-(pyrrolidin-1-yl)thiazole as the starting building block for synthesizing focused compound libraries. The documented Aurora A IC50 of 5.32 μM for a structurally related 5-bromothiazole-pyrrolidine analog provides target engagement validation [1], while the broader thiazole-pyrrolidine chemotype has yielded PI3Kα inhibitors with IC50 values as low as 2.9 nM after optimization [2]. The C-5 bromine serves a dual purpose: it can be retained as a hydrophobic moiety directed toward kinase selectivity pockets, or replaced via cross-coupling to explore SAR at this critical vector. The computed XLogP3 of 2.9 and TPSA of 44.4 Ų place the scaffold within favorable drug-like property space [3].

Antimycobacterial and Antibacterial Agent Synthesis

Research groups developing novel anti-tuberculosis agents should utilize 5-Bromo-2-(pyrrolidin-1-yl)thiazole for constructing C-5 functionalized 2-(pyrrolidin-1-yl)thiazole libraries as described in the Tetrahedron 2017 synthetic protocol [4] and claimed in the 2024 patent WO 2024/028533 [5]. The bromine at C-5 enables installation of coumarin, indole, and heteroaryl substituents that are critical for antimycobacterial activity against M. tuberculosis H37Rv. The commercially available building block (≥97% purity) eliminates the need for in-house bromination of the parent thiazole, which showed only low intrinsic antibacterial activity [6], allowing direct entry into the productive SAR region.

Fragment-Based and Diversity-Oriented Library Synthesis

Contract research organizations (CROs) and academic screening centers engaged in diversity-oriented synthesis (DOS) or fragment-based drug discovery (FBDD) should stock 5-Bromo-2-(pyrrolidin-1-yl)thiazole as a privileged fragment for library enumeration. The single rotatable bond (pyrrolidine-thiazole connection) and moderate molecular weight (233.13 g/mol) provide synthetic tractability [3]. The bromine isotope pattern (1:1 ⁷⁹Br:⁸¹Br) provides an unambiguous LC-MS signature for automated reaction monitoring and purity assessment in high-throughput parallel synthesis workflows. The compound's favorable physicochemical profile (HBD = 0, HBA = 3) ensures compatibility with standard purification protocols and biological assay conditions [3].

Development of CNS-Penetrant Therapeutics

Neuroscience drug discovery programs can utilize 5-Bromo-2-(pyrrolidin-1-yl)thiazole as a starting scaffold for CNS-targeted agents. The computed XLogP3 of 2.9 lies within the optimal range for blood-brain barrier penetration (typically XLogP 1.5–3.5 for CNS drugs) [3], and the zero hydrogen bond donor count minimizes P-glycoprotein efflux recognition. The pyrrolidine-thiazole scaffold has been cited in patents for oxytocin antagonists [7] and neuropeptide Y antagonists [8], indicating precedent for CNS applications. Procurement of the pre-brominated building block enables rapid exploration of C-5 substitution effects on CNS permeability and target engagement.

Application
Selection Property
Validation Focus
Kinase hit-to-lead optimization
Drug-like property space; C-5 Br diversification handle
Target engagement and selectivity profiling
Antimycobacterial screening studies
Validated synthetic intermediate for C-5 SAR
MIC determination and strain-panel endpoints
Diversity-oriented library synthesis
Single rotatable bond; Br isotope LC-MS signature
Reaction monitoring and purity assessment
CNS-penetrant research studies
Favorable XLogP3/TPSA profile; zero HBD
Blood-brain barrier permeability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(pyrrolidin-1-YL)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.